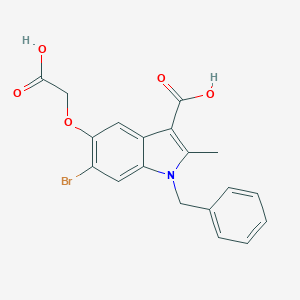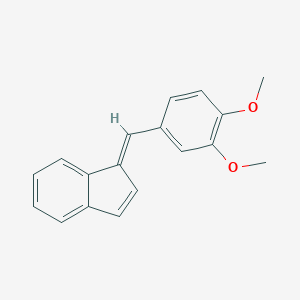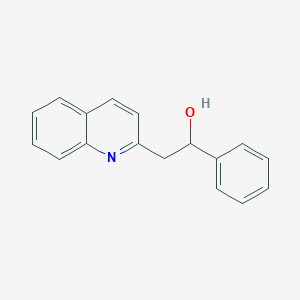
1-benzyl-6-bromo-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-6-bromo-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid is a novel chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of indole derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 1-benzyl-6-bromo-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. It also induces the production of reactive oxygen species, which can cause oxidative damage to cancer cells, leading to their death.
Biochemical and Physiological Effects:
1-benzyl-6-bromo-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid has been shown to have several biochemical and physiological effects. It can induce apoptosis, cell cycle arrest, and DNA damage in cancer cells. It also inhibits the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Additionally, it can cause oxidative damage to cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-benzyl-6-bromo-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid in lab experiments is its potent anti-cancer activity. It can be used to study the mechanisms of cancer cell growth and proliferation and to develop new anti-cancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 1-benzyl-6-bromo-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid. One direction is to study its potential applications in other areas of scientific research, such as neurodegenerative diseases and infectious diseases. Another direction is to develop new derivatives of this compound with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 1-benzyl-6-bromo-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid is a novel compound with promising applications in scientific research, particularly in the field of cancer research. Its potent anti-cancer activity and diverse biological activities make it a valuable tool for studying the mechanisms of cancer cell growth and proliferation and developing new anti-cancer drugs. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 1-benzyl-6-bromo-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid involves the reaction of 6-bromo-1H-indole-3-carboxylic acid with benzyl bromide and methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
1-benzyl-6-bromo-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid has shown promising results in various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It works by inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Eigenschaften
Produktname |
1-benzyl-6-bromo-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid |
|---|---|
Molekularformel |
C19H16BrNO5 |
Molekulargewicht |
418.2 g/mol |
IUPAC-Name |
1-benzyl-6-bromo-5-(carboxymethoxy)-2-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C19H16BrNO5/c1-11-18(19(24)25)13-7-16(26-10-17(22)23)14(20)8-15(13)21(11)9-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,22,23)(H,24,25) |
InChI-Schlüssel |
ZFHSAGUVBZLPGY-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC(=C(C=C2N1CC3=CC=CC=C3)Br)OCC(=O)O)C(=O)O |
Kanonische SMILES |
CC1=C(C2=CC(=C(C=C2N1CC3=CC=CC=C3)Br)OCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-ium](/img/structure/B271349.png)
![5-(2-Hydroxyethyl)-4-methyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-thiazol-3-ium](/img/structure/B271350.png)
![3-Bromo-1-[2-(2-naphthyl)-2-oxoethyl]pyridinium](/img/structure/B271351.png)
![3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271353.png)

![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271358.png)
![(1E)-1-[(4-methylsulfonylphenyl)methylene]indene](/img/structure/B271360.png)
![1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B271361.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-methylquinolinium](/img/structure/B271367.png)

![3-Cyano-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271375.png)


